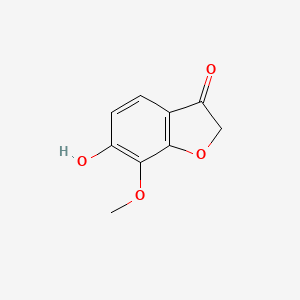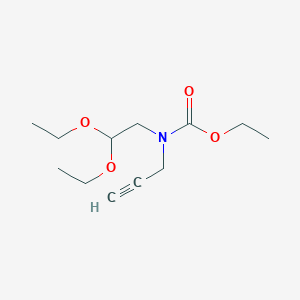
Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl-4-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl-4-nitroso- is an organic compound that belongs to the class of nitrosoamines. These compounds are characterized by the presence of a nitroso group (-NO) attached to an amine. This particular compound is notable for its unique structure, which includes an ethyl group, a methoxyethyl group, and a methyl group attached to the benzenamine core, along with a nitroso group at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl-4-nitroso- typically involves the following steps:
Nitration: The initial step involves the nitration of benzenamine to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amine group is alkylated with ethyl and 2-methoxyethyl groups using alkyl halides in the presence of a base such as sodium hydride.
Nitrosation: Finally, the amine is nitrosated using nitrous acid to introduce the nitroso group.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, often using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, due to the activating effect of the amine group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl-4-nitroso- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Studied for its potential mutagenic and carcinogenic properties due to the presence of the nitroso group.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain polymer formulations.
Mechanism of Action
The mechanism of action of Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl-4-nitroso- involves its interaction with biological molecules:
Molecular Targets: The nitroso group can interact with nucleophilic sites in proteins and DNA, leading to the formation of adducts.
Pathways Involved: The compound can induce oxidative stress by generating reactive oxygen species, leading to cellular damage and apoptosis.
Comparison with Similar Compounds
Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl-: Lacks the nitroso group, making it less reactive.
Benzenamine, N-ethyl-N-(2-methoxyethyl)-4-nitroso-: Similar structure but with the nitroso group at a different position, affecting its reactivity and biological activity.
Uniqueness: Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl-4-nitroso- is unique due to the specific positioning of the nitroso group, which significantly influences its chemical reactivity and biological interactions. This makes it a valuable compound for studying the effects of nitroso groups in organic chemistry and biochemistry.
Properties
CAS No. |
63134-20-3 |
|---|---|
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
N-ethyl-N-(2-methoxyethyl)-3-methyl-4-nitrosoaniline |
InChI |
InChI=1S/C12H18N2O2/c1-4-14(7-8-16-3)11-5-6-12(13-15)10(2)9-11/h5-6,9H,4,7-8H2,1-3H3 |
InChI Key |
SYVTVOOPVKBARJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOC)C1=CC(=C(C=C1)N=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


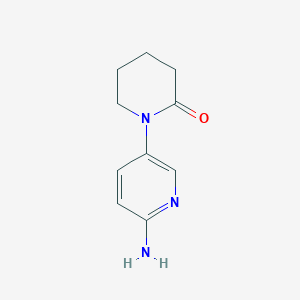
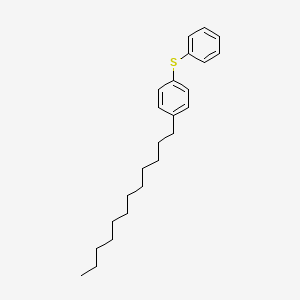
![N-{4-[(3r,4r,5s)-3-Amino-4-Hydroxy-5-Methylpiperidin-1-Yl]pyridin-3-Yl}-6-(2,6-Difluorophenyl)-5-Fluoropyridine-2-Carboxamide](/img/structure/B13979250.png)
![2-Oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B13979254.png)
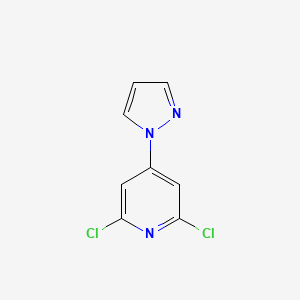
![3,9-Dioxabicyclo[6.1.0]nonane](/img/structure/B13979265.png)


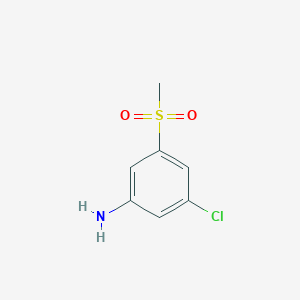

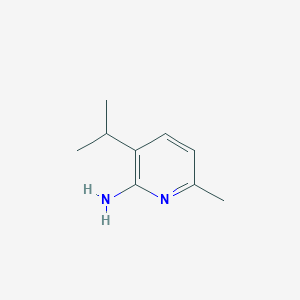
![(1,6-Dihydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-3-yl)-acetic acid](/img/structure/B13979290.png)
